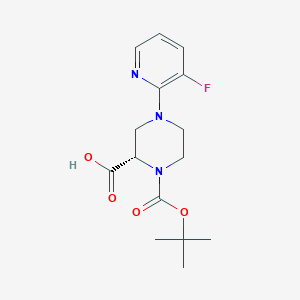
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid
描述
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of the fluoropyridinyl group and the tert-butoxycarbonyl protecting group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules.
属性
分子式 |
C15H20FN3O4 |
|---|---|
分子量 |
325.34 g/mol |
IUPAC 名称 |
(2S)-4-(3-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI 键 |
GUHPSXHBCXYDSE-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoropyridinyl Group: This step might involve a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the fluoropyridinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学研究应用
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in receptor studies.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic effects.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridinyl group could enhance binding affinity or selectivity, while the piperazine ring might provide structural stability.
相似化合物的比较
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the fluoropyridinyl group.
4-(3-Fluoropyridin-2-yl)piperazine: Lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-4-phenylpiperazine-2-carboxylic acid: Contains a phenyl group instead of a fluoropyridinyl group.
Uniqueness
The combination of the tert-butoxycarbonyl protecting group and the fluoropyridinyl group makes (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid unique. This structure could provide specific properties such as enhanced stability, selectivity, or reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


